5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Kinase inhibition Chk1 Medicinal chemistry scaffold

5‑Amino‑1‑(3‑fluoro‑2‑methoxy‑phenyl)‑1H‑pyrazole‑4‑carbonitrile (CAS 1159678‑62‑2) is a densely functionalised 5‑aminopyrazole‑4‑carbonitrile scaffold bearing a 3‑fluoro‑2‑methoxyphenyl substituent at N1. The pyrazole‑4‑carbonitrile framework is recognised in medicinal chemistry as a privileged kinase‑hinge‑binding motif, and the specific fluoro‑methoxy aryl decoration has been claimed in patent families that target Chk1 and TrkA kinases.

Molecular Formula C11H9FN4O
Molecular Weight 232.21 g/mol
CAS No. 1159678-62-2
Cat. No. B1400581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile
CAS1159678-62-2
Molecular FormulaC11H9FN4O
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3
InChIKeyHYUWMGXBKYHEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile – Core Chemical Profile for Sourcing Scientists


5‑Amino‑1‑(3‑fluoro‑2‑methoxy‑phenyl)‑1H‑pyrazole‑4‑carbonitrile (CAS 1159678‑62‑2) is a densely functionalised 5‑aminopyrazole‑4‑carbonitrile scaffold bearing a 3‑fluoro‑2‑methoxyphenyl substituent at N1 [1]. The pyrazole‑4‑carbonitrile framework is recognised in medicinal chemistry as a privileged kinase‑hinge‑binding motif, and the specific fluoro‑methoxy aryl decoration has been claimed in patent families that target Chk1 and TrkA kinases [1][2]. The molecule is currently supplied as a research‑grade building block (typically ≥95 % purity) for early‑stage kinase inhibitor programs and agrochemical lead discovery.

Why a Generic 5‑Aminopyrazole‑4‑carbonitrile Cannot Replace CAS 1159678‑62‑2


Within the 5‑aminopyrazole‑4‑carbonitrile class, even minor aryl‑substituent changes at the N1‑position can drastically shift kinase selectivity, cellular potency, and physicochemical properties [1]. The 3‑fluoro‑2‑methoxy substitution pattern on the phenyl ring is explicitly claimed in kinase‑inhibitor patents because it occupies a lipophilic pocket adjacent to the hinge region of Chk1, a contact that is lost with unsubstituted, mono‑halogenated, or para‑substituted analogs [1][2]. Consequently, replacing CAS 1159678‑62‑2 with a structurally close but pharmacologically unvalidated analog risks abolishing target engagement and invalidates structure‑activity relationship (SAR) series.

Quantitative Differentiation Evidence for 5‑Amino‑1‑(3‑fluoro‑2‑methoxy‑phenyl)‑1H‑pyrazole‑4‑carbonitrile


Patent‑Claimed Chk1 Kinase Inhibition Scaffold Specificity

The compound is a member of the generic structure claimed in WO2015120390A1 as a Chk1 inhibitor. While the patent does not disclose the exact IC₅₀ of the title compound, it establishes that the 5‑amino‑4‑cyano‑1‑(substituted‑phenyl)‑pyrazole core is essential for Chk1 binding [1]. In contrast, the unsubstituted phenyl analog (5‑amino‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile) is not claimed in this kinase‑focused patent and lacks documented Chk1 activity, indicating that the fluoro‑methoxy pattern confers target‑specific recognition [1][2].

Kinase inhibition Chk1 Medicinal chemistry scaffold

Halogen‑Bonding Potential of the 3‑Fluoro‑2‑Methoxy Motif

The 3‑fluoro substituent can act as a halogen‑bond donor to backbone carbonyls in the kinase hinge region, a binding mode documented in Chk1 co‑crystal structures with related aminopyrazole‑carbonitriles [1][2]. Analogs that replace fluorine with hydrogen (e.g., 5‑amino‑1‑(2‑methoxy‑phenyl)‑1H‑pyrazole‑4‑carbonitrile) lose this halogen‑bonding capability, which has been correlated with a >10‑fold reduction in Chk1 affinity in matched molecular pairs within the same chemical series [2].

Halogen bonding Kinase hinge binding Medicinal chemistry design

Synthetic Accessibility Relative to Constrained Analogs

The synthesis of 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carbonitriles proceeds in a single step from commercially available aryl hydrazines and (ethoxymethylene)malononitrile [1]. The 3‑fluoro‑2‑methoxy‑phenylhydrazine precursor is widely stocked by chemical suppliers, whereas more elaborate analogs (e.g., 5‑amino‑1‑(2,4‑dichloro‑phenyl)‑1H‑pyrazole‑4‑carbonitrile) require multi‑step synthesis due to the higher cost of the aryl hydrazine [1]. The resultant compound is typically supplied at 95 % purity (HPLC/LC‑MS verified), a specification that meets most medicinal chemistry hit‑to‑lead requirements without additional purification .

Synthetic chemistry Building block procurement Medicinal chemistry

High‑Impact Application Scenarios for CAS 1159678‑62‑2 in Laboratory Procurement


Chk1‑Focused Kinase Inhibitor Hit Expansion

Programs seeking to expand a Chk1‑inhibitor SAR series can use the patent‑claimed 5‑aminopyrazole‑4‑carbonitrile scaffold as a diversity point [1]. The fluoro‑methoxy substitution pattern is expected to confer binding affinity to the Chk1 hinge region, making this compound a logical expansion beyond simpler phenyl analogs [1][2].

Halogen‑Bonding Pharmacophore Validation

Medicinal chemistry teams investigating the role of halogen bonding in kinase selectivity can use this compound as a probe because the 3‑fluoro group is structurally poised to engage backbone carbonyls [1]. Comparative testing against the des‑fluoro analog (1‑(2‑methoxyphenyl) variant) would quantify the contribution of fluorine to target affinity [2].

Rapid Assembly of Pyrazolo[3,4‑b]pyridine Libraries

The compound can serve as a versatile precursor for the synthesis of fused heterocycles, such as pyrazolo[3,4‑b]pyridines, via tin(IV) chloride‑mediated cyclocondensations [1]. Its reliable purity profile (≥95 %) allows direct use in library production without re‑purification [2].

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